molecular formula C14H19NO3 B153015 tert-Butyl (4-acetylphenyl)(methyl)carbamate CAS No. 907209-80-7

tert-Butyl (4-acetylphenyl)(methyl)carbamate

Cat. No.: B153015
CAS No.: 907209-80-7
M. Wt: 249.3 g/mol
InChI Key: RFHISWGEKAVKNK-UHFFFAOYSA-N
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Description

tert-Butyl (4-acetylphenyl)(methyl)carbamate is a chemical compound with the molecular formula C13H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetyl group, a phenyl ring, and a carbamic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate typically involves the reaction of 4-acetylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-acetylphenyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-acetylphenyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-acetylphenyl)(methyl)carbamate is unique due to the presence of both an acetyl group and a carbamic acid ester, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl (4-acetylphenyl)(methyl)carbamate is an organic compound classified as a carbamate, characterized by its unique molecular structure that includes a tert-butyl group, an acetylphenyl moiety, and a methyl carbamate functional group. While specific biological activity data for this compound is limited, related compounds have been studied extensively for their biological effects, particularly in neurodegenerative diseases and inflammation.

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol
  • Structure :
    OC6H4COC NH C CH3 3\text{O}||\text{C}_6\text{H}_4-\text{C}-\text{OC NH }-\text{C CH}_3\text{ }_3

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably:

  • β-secretase 1 Inhibition : This enzyme plays a critical role in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds that inhibit β-secretase are being explored for their potential neuroprotective effects.
  • Acetylcholinesterase Inhibition : Inhibitors of this enzyme can enhance cholinergic signaling, which may be beneficial in treating cognitive decline associated with neurodegenerative diseases.

Anti-inflammatory Effects

Evidence suggests that this compound may influence inflammatory pathways:

  • Tumor Necrosis Factor-alpha (TNF-α) : Studies have shown that certain derivatives can increase TNF-α levels, indicating a potential role in modulating inflammatory responses. This could have implications for conditions characterized by chronic inflammation.

Case Studies and Experimental Data

  • In Vitro Studies :
    • Compounds structurally related to this compound have been tested in astrocyte cell cultures treated with amyloid-beta (Aβ) peptides. These studies demonstrated moderate protective effects against Aβ-induced toxicity by reducing oxidative stress markers such as TNF-α and free radicals .
  • In Vivo Models :
    • Animal models mimicking Alzheimer's pathology have been employed to assess the efficacy of similar compounds. For instance, treatment with these compounds showed reduced Aβ plaque formation compared to control groups, highlighting their potential therapeutic benefits .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameEnzyme InhibitionAnti-inflammatory ActivityNotes
M4β-secretase, AcetylcholinesteraseYesModerate protective effect against Aβ-induced toxicity
tert-Butyl (4-(2-bromoacetyl)phenyl)carbamateβ-secretaseYesPotential use in drug development due to enzyme interaction
Other CarbamatesVariousVariableGeneral applications in pharmaceuticals and agrochemicals

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve:

  • Binding to Enzymes : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
  • Structural Attributes : The presence of the carbamate moiety may enhance stability and reactivity, allowing it to act effectively within biological systems.

Properties

IUPAC Name

tert-butyl N-(4-acetylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)11-6-8-12(9-7-11)15(5)13(17)18-14(2,3)4/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHISWGEKAVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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